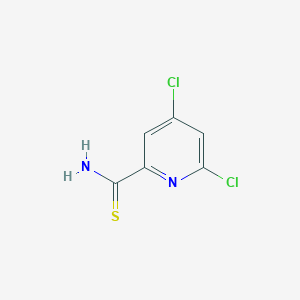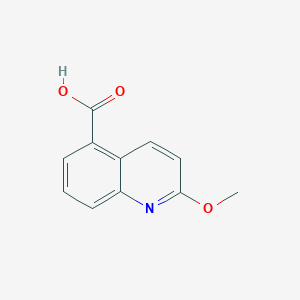![molecular formula C46H29N3O B13673412 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and subsequent functionalization. One common method involves the Suzuki cross-coupling reaction, which is used to introduce various functional groups onto the spiro core . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced spiro compounds.
Wissenschaftliche Forschungsanwendungen
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices
Wirkmechanismus
The mechanism by which 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The spiro structure provides a rigid and stable framework, which enhances its photophysical properties. The compound can efficiently transport charge carriers, making it an excellent hole-transporting material in optoelectronic devices. Additionally, its ability to undergo various chemical modifications allows for fine-tuning of its electronic and optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene] derivatives: These compounds share the spiro core structure and exhibit similar electronic properties.
Diketopyrrolopyrrole-based compounds: Known for their excellent optoelectronic properties and used in similar applications
Uniqueness
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine stands out due to its unique combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination provides enhanced stability, rigidity, and electronic properties, making it particularly suitable for high-performance optoelectronic applications .
Eigenschaften
Molekularformel |
C46H29N3O |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine |
InChI |
InChI=1S/C46H29N3O/c1-3-13-30(14-4-1)31-23-25-33(26-24-31)44-47-43(32-15-5-2-6-16-32)48-45(49-44)34-27-28-42-40(29-34)46(39-21-11-12-22-41(39)50-42)37-19-9-7-17-35(37)36-18-8-10-20-38(36)46/h1-29H |
InChI-Schlüssel |
KBXCPDFDDATYAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC6=C(C=C5)OC7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




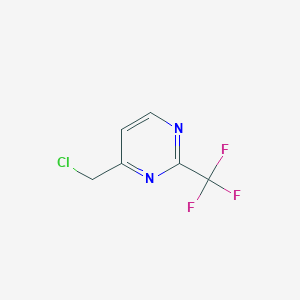

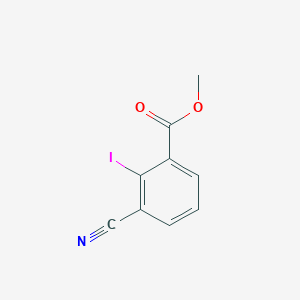
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
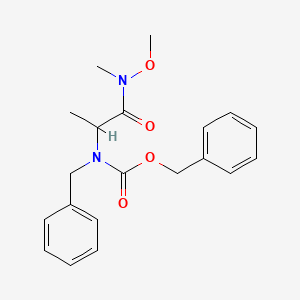
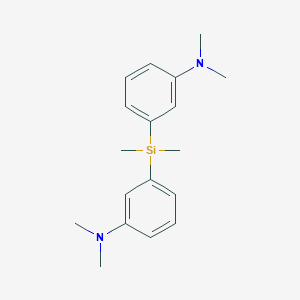
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)

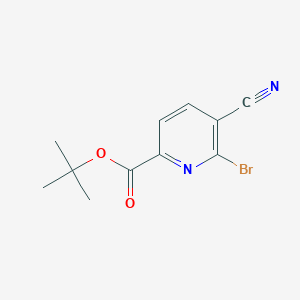
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
